
Vernakalant
描述
Vernakalant is a class III antiarrhythmic drug primarily used for the rapid conversion of recent-onset atrial fibrillation to sinus rhythm. It is marketed under the brand name Brinavess and is administered intravenously. This compound is known for its atrial-selective properties, making it effective in treating atrial fibrillation without significantly affecting the ventricles .
准备方法
维拉卡兰盐酸盐的制备涉及多个步骤,包括选择性氨基保护、亲核加成、亲核取代、脱保护、环化、还原和盐形成。该过程从化合物 (1R,2R)-2-(3,4-二甲氧基苯乙基氧基)环己胺开始,该化合物经过一系列反应形成维拉卡兰盐酸盐。 该方法旨在简单、温和,适合工业生产 .
化学反应分析
科学研究应用
Rapid Cardioversion of Atrial Fibrillation
Vernakalant is primarily used for the pharmacological cardioversion of recent-onset AF. Clinical trials have demonstrated its effectiveness:
- Efficacy Rates : Studies report conversion rates ranging from 50% to over 84% depending on the patient population and duration of AF prior to treatment. For example, one study indicated a conversion rate of 84.5% with a mean time to conversion of approximately 9 minutes .
- Safety Profile : this compound has shown a favorable safety profile with minimal adverse effects. Serious adverse events related to the drug are rare, making it suitable for use in emergency departments .
Prevention of AF Recurrence Post-Cardioversion
Research has also explored the use of this compound in preventing AF recurrence after successful cardioversion:
- A randomized controlled trial found that patients receiving 500 mg of this compound twice daily had a significantly longer time to the first recurrence of symptomatic sustained AF compared to placebo (median >90 days vs. 29 days) .
- The efficacy was particularly notable in patients with non-permanent AF, highlighting its potential role in long-term management strategies following cardioversion .
Use in Postoperative Atrial Fibrillation
This compound has been studied for its effectiveness in managing postoperative AF, which is common following cardiac surgery:
- In a multicenter study, this compound was shown to be safe and effective for rapid conversion of postoperative AF to sinus rhythm .
- The drug's rapid action can facilitate quicker recovery times and shorter hospital stays for patients experiencing postoperative AF.
Comparative Efficacy
A comparative analysis of this compound against other antiarrhythmic agents reveals its superior performance:
Drug | Conversion Rate | Time to Conversion |
---|---|---|
This compound | 84% | ~9 minutes |
Flecainide | 67% | ~30 minutes |
Adenosine | 69% (in specific cases) | Varies |
This table illustrates this compound's advantages in both efficacy and speed compared to traditional therapies.
Case Study 1: Emergency Department Use
A retrospective analysis conducted in an emergency department setting evaluated 165 cases where this compound was administered:
- Conversion Success : The study reported an overall efficacy rate of 77.6%, with most patients converting within a median time frame consistent with clinical trials .
- Adverse Effects : Only two cases required treatment cessation due to adverse effects, underscoring the drug's safety profile.
Case Study 2: Real-World Data Analysis
A comprehensive review collected data from multiple centers regarding the use of this compound in real-world scenarios:
- Efficacy Comparison : The results indicated a higher success rate (up to 93%) compared to pivotal trials that reported lower rates around 51% .
- Predictors of Success : Factors such as elevated heart rates were associated with higher conversion rates, while structural heart disease had a nonsignificant impact on outcomes .
作用机制
维拉卡兰通过以剂量和频率依赖的方式阻断房室电压门控钠通道来发挥其作用。它还抑制晚期钠电流,这会影响室内传导。此外,维拉卡兰阻断房室特异性钾电流,包括超快速延迟整流和乙酰胆碱依赖性钾电流。 这种阻断延长了不应期并增强了房室不应期,使其在将房颤转换为窦性心律方面有效 .
相似化合物的比较
维拉卡兰经常与其他抗心律失常药物(如胺碘酮和伊布利特)进行比较。尽管这三种药物都用于房颤的转复,但维拉卡兰在房室选择性方面独一无二,这降低了室性心律失常的风险。 研究表明,维拉卡兰与胺碘酮和伊布利特具有相似的疗效,但提供更快的转复时间和更少的副作用 .
类似化合物:
胺碘酮: 一种 III 类抗心律失常药物,用于各种类型的心律失常。
伊布利特: 另一种 III 类抗心律失常药物,专门用于房颤和房扑的转复。
生物活性
Vernakalant is a novel antiarrhythmic agent primarily used for the pharmacological cardioversion of recent-onset atrial fibrillation (AF). Its unique mechanism of action, which selectively targets atrial ion channels, has positioned it as a significant player in the management of AF. This article delves into the biological activity of this compound, highlighting its effects on cardiac action potentials, hemodynamics, and clinical efficacy based on diverse research findings.
This compound exhibits a dual mechanism by blocking both sodium and potassium ion channels, which is crucial for its antiarrhythmic properties. Specifically, it preferentially inhibits potassium currents that are predominantly expressed in atrial tissues, leading to a more significant effect on atrial repolarization than on ventricular repolarization. This selectivity minimizes the risk of adverse effects commonly associated with other antiarrhythmic drugs.
Ion Channel Interaction
- Sodium Channels : this compound enhances the inactivation of sodium channels at higher heart rates, which is particularly beneficial during episodes of AF.
- Potassium Channels : The drug blocks the rapidly activating potassium current (I_Kr), leading to mild QT prolongation that normalizes after cessation of the drug infusion.
Effects on Action Potentials
Research has shown that this compound significantly prolongs action potential durations (APDs) in human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). For instance:
- At a concentration of 10 µM:
- APD50 increased from 64.4 ± 8.4 ms to 97.6 ± 13.3 ms.
- APD90 increased from 172.7 ± 15.4 ms to 266.4 ± 42.6 ms.
- At a concentration of 30 µM:
These findings indicate that this compound effectively modifies cardiac action potentials, which is critical for its therapeutic efficacy.
Clinical Efficacy
This compound has been evaluated in multiple clinical trials demonstrating its effectiveness for converting AF to sinus rhythm (SR). A summary of key studies is presented in Table 1.
Study | Population | AF Duration | Conversion Rate | Median Time to Conversion |
---|---|---|---|---|
ACT I | Recent-onset AF | 3-48 hours | 51.7% | 11 minutes |
ACT III | Recent-onset AF | 3-48 hours | 51.2% | 8 minutes |
Real-world Study | Various | <10 hours | Up to 84.5% | ~9 minutes |
Malmö Registry | Various | <10 hours | 76% | ~11 minutes |
These studies consistently show that this compound can convert AF to SR rapidly, with conversion rates generally higher in patients with shorter AF durations .
Hemodynamic Effects
In addition to its efficacy in converting AF, this compound has been shown to have favorable hemodynamic profiles:
- A study indicated no clinically relevant negative effects on hemodynamics post-administration, with a median heart rate drop of 11.8 bpm observed .
- Patients reported high tolerance levels with minimal adverse effects, primarily transient and mild .
Case Studies and Real-World Applications
Real-world data further supports the clinical efficacy of this compound:
- A retrospective analysis showed an impressive conversion rate of approximately 87% with a median conversion time of 9 minutes when administered within the first 48 hours post-AF onset .
- Another study highlighted that patients treated with this compound had a low rate of AF relapse (1.3% within 24 hours), emphasizing its potential for sustained rhythm control post-conversion .
属性
IUPAC Name |
(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3/t16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHQKCBVWWUUKN-KZNAEPCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229659 | |
Record name | Vernakalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vernakalant blocks atrial voltage-gated sodium channels in a dose and frequency-dependent manner and inhibits late sodium current (INa)which confers its effect on intra-atrial conduction. This current blockade enhance and onset of drug action accelerates in higher heart rate as the affinity of vernakalant for INa also increases. Its binding offset is quick once the heart rate slows. It also blocks Kv 1.5 channel and its early activating potassium channels (IKur) and inhibits acetylcholine-activated potassium channels (IKAch), which are specific to the atrium and cause prolongation of atrial refractoriness. Vernakalant also blocks Kv4.3 channel and its cardiac transient outward potassium current (Ito), which is involved more with atrial than ventricular refractoriness. Vernakalant minimally blocks hERG channels and its rapidly activating/delayed rectifying potassium current (IKr) which accounts for mild QT prolongation. QRS widening due to INa blockade also contributes to QT prolongation. | |
Record name | Vernakalant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06217 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
794466-70-9 | |
Record name | Vernakalant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=794466-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vernakalant [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794466709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vernakalant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06217 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vernakalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60229659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyrrolidinol, 1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]-, (3R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERNAKALANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G468C8B13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。